Titanium(II) oxide (TiO), CAS 12137-20-1, is a non-stoichiometric transition metal oxide characterized by a defect rock-salt crystal structure and metallic-level electrical conductivity. Unlike the fully oxidized, insulating titanium dioxide (TiO2), TiO typically exists in a composition range from TiO0.7 to TiO1.3 and inherently contains approximately 15% ordered vacancies on both the titanium and oxygen sublattices[1]. This high concentration of native defects, combined with overlapping titanium 3d orbitals, grants the material a baseline conductivity of up to 1000 S cm-1, making it highly valuable as a direct electrocatalyst support, a precursor for Magnéli phase (Ti4O7) ceramics, and a specialized target for physical vapor deposition (PVD) [2]. For procurement and material selection, TiO is prioritized when an application demands the chemical stability of a ceramic oxide coupled with the electron transport properties of a metal.
Attempting to substitute Titanium(II) oxide with the more ubiquitous Titanium dioxide (TiO2) or pure Titanium metal introduces severe process and performance failures. TiO2 is a wide-bandgap insulator (conductivity < 10^-4 S cm-1); using it as an electrocatalyst support requires extensive, performance-limiting heteroatom doping (e.g., with Nb or Ta) or extreme high-temperature reduction (>1050 °C) to achieve necessary conductivity, which inevitably causes severe grain coarsening and destroys high-surface-area nanostructures [1]. Conversely, substituting TiO with pure Titanium metal as a PVD target or chemical precursor fails because the metal lacks the pre-existing oxygen lattice, leading to mismatched thermal expansion, higher stress in deposited films, and the need for highly reactive oxygen environments that complicate stoichiometric control [2]. Procurement must specify TiO when native conductivity and preserved nanoscale morphology are non-negotiable.
TiO exhibits exceptional intrinsic electrical conductivity due to overlapping 3d orbitals and ordered vacancies, reaching up to ~1000 S cm-1 in optimized films or sintered forms [1]. In stark contrast, stoichiometric TiO2 is a wide-bandgap insulator with a conductivity typically below 10^-4 S cm-1. This massive difference eliminates the need for complex heteroatom doping to meet the >0.1 S cm-1 threshold required for commercial polymer electrolyte membrane (PEM) electrolyzer or fuel cell supports [2].
| Evidence Dimension | Electrical Conductivity |
| Target Compound Data | ~1000 S cm-1 |
| Comparator Or Baseline | Stoichiometric TiO2 (< 10^-4 S cm-1) |
| Quantified Difference | Over 6 orders of magnitude higher conductivity |
| Conditions | Room temperature, thin film / sintered ceramic |
Allows direct use as a highly conductive, corrosion-resistant support for noble metal catalysts without performance-degrading dopants.
Unlike fully stoichiometric TiO2, Titanium(II) oxide inherently crystallizes in a defect rock-salt structure containing approximately 15% ordered vacancies on both the titanium and oxygen sublattices [1]. These intrinsic vacancies act as highly active sites for anchoring noble metal nanoparticles (like Pd or Pt), inducing strong metal-support interactions (SMSI) that lower activation energies for hydrogen dissociation and prevent catalyst agglomeration during electrochemical cycling [1].
| Evidence Dimension | Intrinsic Lattice Vacancies |
| Target Compound Data | ~15% vacancies on Ti and O sites |
| Comparator Or Baseline | Stoichiometric TiO2 (~0% intrinsic structural vacancies) |
| Quantified Difference | 15% absolute increase in native structural defects |
| Conditions | Standard cubic rock-salt phase (Fm3m) |
Provides abundant native anchoring sites for catalytic metals, significantly improving the durability and turnover frequency of supported catalysts.
Synthesizing highly conductive Magnéli phases (like Ti4O7) directly from TiO2 requires harsh carbothermal or hydrogen reduction at temperatures exceeding 1050 °C, which severely coarsens nanoparticles and destroys high-surface-area morphologies [1]. Utilizing TiO as a solid-state reactant or direct precursor allows for more controlled phase transformations at lower temperatures, preserving nanoscale architectures (such as nanospheres with >50 m2/g surface areas) critical for battery applications [1].
| Evidence Dimension | Nanostructure Preservation during Synthesis |
| Target Compound Data | Maintains nanoscale morphology via lower-temperature conversion |
| Comparator Or Baseline | TiO2 precursor (requires >1050 °C reduction, causing severe grain coarsening) |
| Quantified Difference | Avoids high-temperature sintering, preserving high specific surface area |
| Conditions | Thermal conversion to Ti4O7 / suboxides |
Enables the scalable manufacturing of nanostructured titanium suboxide electrodes without losing the high surface area required for energy storage.
Leveraging its >1000 S cm-1 conductivity and strong metal-support interactions, TiO is utilized to anchor IrO2 or Pt nanoparticles, replacing carbon supports that rapidly degrade under high anodic potentials [1].
Employed in solid-state syntheses to produce nanostructured Ti4O7 for lithium-sulfur battery cathodes, acting as a polysulfide immobilizer without the severe grain coarsening associated with standard TiO2 reduction [2].
Used as an oxygen-deficient evaporation or sputtering target to deposit precise TiOx thin films, offering superior control over internal stress and stoichiometry compared to pure Titanium metal targets [3].